molecular formula C8H18N2O3S B15239365 N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide

N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide

Cat. No.: B15239365
M. Wt: 222.31 g/mol
InChI Key: LIKULHHQQLQYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide typically involves nucleophilic substitution reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with N-(2-methoxyethyl)ethylenediamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)cyclopropanesulfonamide
  • N-(2-Aminoethyl)cyclopropanesulfonamide
  • N-(2-Hydroxyethyl)cyclopropanesulfonamide

Uniqueness

N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group provides additional stability and solubility compared to similar compounds .

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)ethyl]cyclopropanesulfonamide

InChI

InChI=1S/C8H18N2O3S/c1-13-7-6-9-4-5-10-14(11,12)8-2-3-8/h8-10H,2-7H2,1H3

InChI Key

LIKULHHQQLQYBN-UHFFFAOYSA-N

Canonical SMILES

COCCNCCNS(=O)(=O)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.